![molecular formula C18H18N6O3 B2885783 N4-benzyl-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 674814-67-6](/img/structure/B2885783.png)
N4-benzyl-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N4-benzyl-N2-(4-methoxyphenyl)quinazoline-2,4-diamine” is a compound with the molecular formula C22H20N4O and a molecular weight of 356.429 . It is available from certain suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of “N4-benzyl-N2-(4-methoxyphenyl)quinazoline-2,4-diamine” can be represented by the SMILES notation: COc1ccc (Nc2nc (NCc3ccccc3)c3ccccc3n2)cc1 .Physical And Chemical Properties Analysis
The solubility of “N4-benzyl-N2-(4-methoxyphenyl)quinazoline-2,4-diamine” in DMSO is unknown .Scientific Research Applications
Polymer Science Applications
- Nitroxide-Mediated Photopolymerization: The study of nitroxide-mediated photopolymerization (NMP) involves the use of nitroxide radicals for initiating and controlling polymerization processes under UV irradiation. This method is significant for developing advanced polymer materials with controlled structures and properties (Guillaneuf et al., 2010).
Medicinal Chemistry Applications
- Inhibition of Nucleoside Transport Proteins: Compounds structurally related to nitropyrimidines have been explored for their ability to inhibit nucleoside transport proteins, which is crucial for developing therapeutic agents against various diseases, including cancer and viral infections (Tromp et al., 2005).
Material Science Applications
- Electrochemical Behavior and Applications: The study of electrochemical behavior of compounds containing nitro and pyrimidine groups can lead to the development of new materials for electronic and sensor applications. This includes the synthesis and analysis of electroactive compounds for potential use in electrochemical sensors and devices (David et al., 1995).
Chemical Synthesis Applications
- Synthesis of Pyrimidine Derivatives: Research into pyrimidine reactions and their rearrangements can provide pathways for synthesizing new pyrimidine derivatives with potential applications in drug discovery and development (Brown & Lee, 1970).
properties
IUPAC Name |
4-N-benzyl-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-27-14-9-7-13(8-10-14)21-18-22-16(19)15(24(25)26)17(23-18)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H4,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKQCJOSXUESNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26659946 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N4-benzyl-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.